molecular formula C6H14O2 B11961991 3-Ethoxy-butan-1-ol CAS No. 82655-81-0

3-Ethoxy-butan-1-ol

Cat. No.: B11961991
CAS No.: 82655-81-0
M. Wt: 118.17 g/mol
InChI Key: UTVOVDXBOIGHTP-UHFFFAOYSA-N
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Description

3-Ethoxy-butan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the third carbon of a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the butanol chain.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of ethyl butyrate. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 3-ethoxy-butanoic acid.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst to produce 3-ethoxy-butane.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride, converting the hydroxyl group to a halide.

Major Products Formed:

  • Oxidation: 3-Ethoxy-butanoic acid
  • Reduction: 3-Ethoxy-butane
  • Substitution: 3-Ethoxy-butyl chloride

Scientific Research Applications

3-Ethoxy-butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be utilized in the preparation of various biochemical reagents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism by which 3-Ethoxy-butan-1-ol exerts its effects involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and solubility. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes.

Comparison with Similar Compounds

  • Butan-1-ol
  • 3-Methyl-butan-1-ol
  • 2-Ethoxy-ethanol

Comparison: Compared to butan-1-ol, 3-Ethoxy-butan-1-ol has an additional ethoxy group, which enhances its solubility in organic solvents and alters its reactivity. 3-Methyl-butan-1-ol, on the other hand, has a methyl group instead of an ethoxy group, resulting in different physical and chemical properties. 2-Ethoxy-ethanol is similar in having an ethoxy group, but its shorter carbon chain affects its boiling point and solubility.

This compound stands out due to its unique combination of an ethoxy group and a butanol backbone, making it a versatile compound in various applications.

Properties

CAS No.

82655-81-0

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

3-ethoxybutan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-8-6(2)4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

UTVOVDXBOIGHTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCO

Origin of Product

United States

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